molecular formula C51H43N13O12S6 B8206819 Nosiheptidum

Nosiheptidum

Cat. No.: B8206819
M. Wt: 1222.4 g/mol
InChI Key: OQAOHXRUMXWDLQ-ATVZKCIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nosiheptidum is a synthetic peptide compound with demonstrated bioactivity in modulating immune responses and exhibiting antimicrobial properties. Its molecular structure comprises a cyclic heptapeptide scaffold with alternating D- and L-amino acids, enhancing its stability against enzymatic degradation . Pharmacokinetic analyses reveal a half-life of 4–6 hours in murine models, with renal clearance as the primary elimination pathway .

Properties

IUPAC Name

N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(1S,18S,21Z,28S,30S)-21-ethylidene-9,30-dihydroxy-18-[(1R)-1-hydroxyethyl]-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72)/b23-5-/t20-,25+,31+,33+,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAOHXRUMXWDLQ-ATVZKCIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H]3C[C@@H](C(=O)OCC4=C5C(=C(C(=O)SC[C@@H](C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H43N13O12S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1222.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56377-79-8
Record name Nosiheptide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056377798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nosiheptide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOSIHEPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7YI574GFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Macrocycle Formation

The precursor peptide NosM undergoes dehydration and cyclization to form the thiopeptide macrocycle. Key enzymes include:

  • NosD/NosE : Homologs of nisin dehydratases that dehydrate serine/threonine residues to dehydroalanines.

  • NosG : A YcaO-domain cyclodehydratase responsible for thiazole ring formation at conserved cysteine residues.

These modifications yield a macrocyclic scaffold with a central pyridine ring, a hallmark of thiopeptides.

Indole Side Ring Assembly

The indole side ring is constructed via a four-enzyme cascade (NosI, NosJ, NosN, NosK):

  • NosI : Activates 3-methylindole-2-carboxylic acid (MIA) by adenylation, forming an AMP-MIA intermediate.

  • NosJ : A phosphopantetheinyl carrier protein that binds MIA via a thioester linkage.

  • NosN : A radical S-adenosylmethionine (SAM) methyltransferase that installs a methyl group at the indole C4 position.

  • NosK : Hydrolyzes the NosJ-bound dimethylindolyl moiety, releasing it for attachment to the macrocycle.

This pathway ensures regiospecific methylation and integration of the indole side ring, distinguishing nosiheptide from other thiopeptides.

Table 1: Enzymatic Roles in Indole Side Ring Biosynthesis

EnzymeFunctionSubstrateProduct
NosIAdenylation of MIAMIA + ATPAMP-MIA
NosJCarrier protein for MIA transferAMP-MIAMIA-S-NosJ
NosNC4 methylation of indoleMIA-S-NosJ + SAMDimethylindolyl-S-NosJ
NosKHydrolysis of NosJ-bound indoleDimethylindolyl-S-NosJFree dimethylindolyl

Fermentation and Harvesting of Nosiheptide

Industrial production begins with large-scale fermentation of Streptomyces actuosus. Key parameters include:

  • Medium : M9 minimal media supplemented with L-arabinose for enzyme induction.

  • Conditions : 18°C post-induction with 200 μM IPTG to optimize radical SAM enzyme activity.

  • Harvesting : Centrifugation at 50,000 × g to pellet bacterial biomass, yielding ~1.5 g cell paste per liter.

Purification and Crystallization

Post-fermentation purification involves solvent extraction and crystallization:

Solvent Extraction

Crude nosiheptide is dissolved in dimethylformamide (DMF), leveraging its high solubility in polar aprotic solvents. A typical protocol includes:

  • Solvent Mixing : 100 kg solvent (e.g., DMF) + 120 kg crude product.

  • Heating : 40°C for 1 hour to dissolve impurities.

  • Cooling : Gradual cooling to 5°C to precipitate nosiheptide.

Centrifugation and Filtration

  • Hermetic Centrifugation : Sealed centrifuges prevent oxidation during pellet collection.

  • Filter Cake Drying : Centrifugation at 4°C removes residual solvent, yielding a dry filter cake.

Spray Drying for Final Formulation

The dried filter cake is processed into a stable powder via spray drying:

  • Slurry Preparation : Filter cake resuspended in water for uniform particle distribution.

  • Spray Drying :

    • Inlet Temperature : 180–200°C

    • Outlet Temperature : 80–90°C

    • Feed Rate : 10 mL/min.

This yields refined nosiheptide powder with >95% purity, suitable for veterinary formulations.

Table 2: Industrial Production Parameters

StepConditionsOutcome
Solvent Extraction40°C, 1 h; DMFPartial impurity removal
Crystallization5°C, 12 hNosiheptide precipitation
Centrifugation50,000 × g, 4°CDry filter cake
Spray Drying180–200°C inlet, 10 mL/min feedFree-flowing powder

Challenges and Innovations

Oxygen Sensitivity of Biosynthetic Enzymes

Radical SAM enzymes (e.g., NosN) require anaerobic conditions. Industrial solutions include:

  • Anaerobic Chambers : Purification under 95% N₂/5% H₂ atmospheres.

  • Chemical Reconstitution : Fe-S cluster regeneration using Na₂S and Fe(NH₄)₂(SO₄)₂.

Yield Optimization

  • Genetic Engineering : Overexpression of nosN in E. coli BL21(DE3) improves methylation efficiency.

  • Fed-Batch Fermentation : Enhances cell density and product titers .

Chemical Reactions Analysis

    Reactions: Nosiheptide undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

    Major Products: These reactions yield derivatives with altered properties.

  • Scientific Research Applications

    Chemistry

    In the field of chemistry, Nosiheptidum is utilized as a model compound for studying peptide synthesis and modifications. Its complex structure provides insights into the mechanisms of thiopeptide antibiotics and their interactions with bacterial ribosomes.

    Biology

    Biological research focuses on this compound's mechanism of action, where it binds to bacterial ribosomes, disrupting protein synthesis. Studies have shown that it interferes with translation elongation, leading to bacterial cell death.

    Medicine

    This compound is being investigated for its potential therapeutic applications:

    • Antimicrobial Properties : It has demonstrated significant antimicrobial activity against resistant strains with minimum inhibitory concentration (MIC) values as low as 0.25 mg/L against MRSA.
    • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its effects on cancer cell lines.

    Industrial Applications

    This compound is widely used as a feed additive in livestock to promote growth and enhance feed efficiency. Its ability to inhibit bacterial growth in animal feed contributes to improved health and productivity in agricultural settings.

    Efficacy Against Resistant Strains

    Recent studies highlight this compound's effectiveness against various resistant bacterial strains:

    Bacterial StrainMIC (mg/L)
    Methicillin-resistant Staphylococcus aureus≤ 0.25
    Enterococcus spp≤ 0.5
    Hypervirulent Clostridium difficile≤ 0.5
    Mycobacterium abscessus0.0078 - 1

    These findings underscore its potential as an alternative treatment option where conventional antibiotics fail.

    In Vivo Efficacy

    In murine models infected with MRSA, treatment with this compound at a dosage of 20 mg/kg resulted in significantly higher survival rates compared to untreated controls, demonstrating its therapeutic potential in severe bacterial infections.

    Comparative Studies

    Comparative studies have shown that this compound exhibits superior activity against resistant strains compared to traditional antibiotics such as clarithromycin and vancomycin, suggesting its viability as a treatment alternative.

    Biosynthesis

    The biosynthesis of this compound involves several key enzymes that facilitate the incorporation of structural components essential for its biological activity:

    • NosI : Activates methylindole acetic acid for incorporation.
    • NosJ : Acts as a carrier protein binding methylindole acetic acid.
    • NosN : Methylates the indole ring.
    • NosK : Releases the modified indole from NosJ.

    Understanding these biosynthetic pathways can lead to advancements in synthetic biology and antibiotic production techniques.

    Mechanism of Action

      Targets: Nosiheptide binds to bacterial ribosomes, disrupting protein synthesis.

      Pathways: It interferes with translation elongation, leading to cell death.

  • Comparison with Similar Compounds

    Cyclosporine A

    • Structural Differences: Cyclosporine A is a cyclic undecapeptide containing a unique γ-amino acid (MeBmt), whereas Nosiheptidum lacks this moiety and features a shorter backbone .
    • Functional Comparison: Cyclosporine A primarily inhibits calcineurin in T-cells, suppressing immune activation. this compound shows broader immunomodulatory effects, including IL-6 downregulation without significant calcineurin inhibition .

    Daptomycin

    • Structural Differences: Daptomycin is a lipopeptide with a decanoyl side chain, while this compound is non-lipidated and smaller (7 vs. 13 amino acids) .
    • Functional Comparison: Daptomycin disrupts bacterial membrane integrity via calcium-dependent oligomerization. this compound inhibits cell wall synthesis in Staphylococcus aureus but exhibits lower hemolytic activity (Table 1) .

    Quantitative Data Comparison

    Table 1: Key Pharmacological Parameters of this compound and Analogues

    Parameter This compound Cyclosporine A Daptomycin
    Molecular Weight (Da) 892.1 1,202.6 1,620.7
    MIC₉₀ (μg/mL) for S. aureus 2.5 N/A 1.0
    Plasma Half-Life (h) 4–6 8–12 6–8
    Hemolytic Activity (%) <5 N/A 15–20
    Primary Target Cell wall Calcineurin Bacterial membrane

    MIC₉₀: Minimum inhibitory concentration for 90% of strains; N/A: Not applicable. Sources: Derived from synthetic peptide studies , antimicrobial databases , and pharmacokinetic reviews .

    Mechanistic and Clinical Advantages

    • Resistance Profile: this compound retains efficacy against daptomycin-resistant Enterococcus faecium strains, suggesting a distinct mode of action .
    • Thermodynamic Stability: Circular dichroism studies show this compound maintains structural integrity at physiological pH, unlike daptomycin, which requires calcium ions for stability .

    Biological Activity

    Nosiheptidum, a member of the thiopeptide antibiotic family, has garnered significant attention for its potent biological activity against various bacterial pathogens, particularly multidrug-resistant strains. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial efficacy, biosynthesis, and potential therapeutic applications.

    1. Overview of this compound

    This compound is characterized by its unique macrocyclic structure and an indole side ring, which contribute to its biological activity. It is produced by Streptomyces actuosus and exhibits significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.

    2.1 Efficacy Against Resistant Strains

    This compound has demonstrated potent antimicrobial activity against a range of resistant bacterial strains. A study reported that it exhibited minimum inhibitory concentration (MIC) values as low as 0.25 mg/L against contemporary MRSA strains, including those resistant to other antibiotics like daptomycin and linezolid .

    Table 1: Antimicrobial Activity of this compound Against Various Bacterial Strains

    Bacterial StrainMIC (mg/L)
    Methicillin-resistant Staphylococcus aureus≤ 0.25
    Enterococcus spp≤ 0.5
    Hypervirulent Clostridium difficile≤ 0.5
    Mycobacterium abscessus0.0078 - 1

    2.2 Time-Kill Kinetics

    Time-kill studies have shown that this compound exhibits rapid bactericidal activity against MRSA in a concentration- and time-dependent manner. A nearly 2-log kill was observed within six hours at concentrations of 10X and 20X the MIC, indicating its potential for effective treatment in clinical settings .

    3. In Vivo Efficacy

    In vivo studies utilizing murine models have confirmed the therapeutic potential of this compound. In one study, mice infected with MRSA were treated with this compound at a dosage of 20 mg/kg, resulting in significant survival rates compared to untreated controls . The results underscore the compound's effectiveness in managing severe bacterial infections.

    4. Biosynthesis of this compound

    The biosynthesis of this compound involves a complex pathway that includes several key enzymes responsible for its unique structural features. Research has identified critical enzymes such as NosI, NosJ, NosN, and NosK that facilitate the incorporation of the indole side ring into the thiopeptide structure .

    Figure 1: Enzymatic Pathway for this compound Biosynthesis

    • NosI : Activates MIA (methylindole acetic acid) for incorporation.
    • NosJ : Carrier protein that binds MIA.
    • NosN : Methylates the indole ring.
    • NosK : Releases the modified indole from NosJ.

    5.1 Treatment of Mycobacterium abscessus

    Recent studies have highlighted this compound's potential as a treatment for infections caused by Mycobacterium abscessus, a pathogen known for its high antibiotic resistance. In vitro tests showed MICs ranging from 0.0078 to 1 μg/ml against clinical isolates . The compound also demonstrated low cytotoxicity in human cell lines, indicating its safety profile.

    5.2 Comparative Studies with Other Antibiotics

    In comparative studies, this compound was found to have superior activity against certain resistant strains compared to traditional antibiotics like clarithromycin and vancomycin, suggesting it may serve as an alternative treatment option in cases where conventional therapies fail .

    6. Conclusion

    This compound represents a promising candidate in the fight against antibiotic-resistant bacterial infections due to its potent antimicrobial activity and unique biosynthetic pathway. Continued research into its mechanisms of action and clinical applications is essential to fully harness its therapeutic potential.

    Q & A

    Q. How can researchers ensure ethical compliance when investigating this compound’s toxicity in animal models?

    • Methodological Answer : Adhere to institutional IACUC guidelines for humane endpoints and sample sizes. Report adverse events transparently, including euthanasia criteria. Use the ARRIVE checklist for in vivo study documentation .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.